Eniluracil-13C,15N2
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Overview
Description
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in biochemical research, particularly in the study of metabolic pathways and enzyme inhibition. The incorporation of carbon-13 and nitrogen-15 isotopes allows for detailed tracking and analysis in various scientific applications .
Scientific Research Applications
Eniluracil as a Dihydropyrimidine Dehydrogenase Inactivator
Eniluracil is recognized for its role as a potent inactivator of the enzyme dihydropyrimidine dehydrogenase (DPD), which is pivotal in the metabolism of the anti-cancer drug 5-fluorouracil. The research outlines the process development of a large-scale synthesis of eniluracil, leveraging a Sonogashira coupling and focusing on minimizing the input of catalysts like palladium and copper to ensure high yield and quality of the compound (Cooke et al., 2001).
Enhancing Therapeutic Index of 5-Fluorouracil
Studies have indicated that eniluracil enhances the therapeutic index of 5-fluorouracil for cancer treatment. By inactivating DPD, eniluracil allows for predictable dosing and enables oral administration of 5-fluorouracil, offering a promising clinical potential in cancer treatment (Paff et al., 2000).
Pharmacokinetics and Bioequivalence Studies
Studies have been conducted to evaluate the pharmacokinetics and bioequivalence of eniluracil combined with 5-fluorouracil in patients with advanced solid malignancies. These studies are crucial for understanding the feasibility of combined oral formulations and optimizing therapeutic results while minimizing toxicity (Ochoa et al., 2000).
Modulating Tissue Pharmacokinetics of Fluorouracil
Eniluracil's modulation of fluorouracil tissue pharmacokinetics has been explored using in-vivo imaging, particularly in the context of chemotherapy for gastrointestinal cancer. The findings contribute to understanding the mechanisms of drug action, particularly the selective decrease in radiotracer exposure in normal liver and kidneys compared with tumors, suggesting increased exposure of fluorouracil and its anabolites in tumors (Saleem et al., 2000).
Mechanism of Action
Target of Action
The primary target of Eniluracil-13C,15N2 is the enzyme known as dihydropyrimidine dehydrogenase (DPD) . DPD is the rate-determining enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely-used oncology agent . Eniluracil also interacts with other enzymes such as Aldehyde oxidase and Xanthine dehydrogenase/oxidase .
Mode of Action
This compound acts as an irreversible inhibitor of DPD . Normally, 5-FU is rapidly broken down in the body by DPD. By inhibiting DPD, Eniluracil substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Biochemical Pathways
The inhibition of DPD by Eniluracil affects the catabolic pathway of 5-FU. This results in an increased concentration of 5-FU in the body, enhancing its anti-cancer effects .
Pharmacokinetics
Eniluracil is an orally active DPD inhibitor . It is designed to enhance the activity of chemotaxic agents like 5-FU .
Result of Action
The inhibition of DPD by Eniluracil leads to a slower breakdown of 5-FU, resulting in prolonged exposure of tumor cells to the drug . This can enhance the therapeutic value and effectiveness of 5-FU, potentially increasing its effectiveness, reducing its side effects, and/or making it orally available .
Future Directions
Biochemical Analysis
Biochemical Properties
Eniluracil-13C,15N2 interacts with several enzymes and proteins. It is known to be an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor . DPD is the first enzyme in the degradative pathway of systemically administered 5-FU . By inhibiting DPD, this compound substantially slows the breakdown of 5-FU, thereby prolonging the exposure of tumor cells to the drug .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. The inhibition of DPD by this compound leads to a prolonged exposure of tumor cells to 5-FU, which could potentially enhance the effectiveness of 5-FU in treating various cancers .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) . Normally, 5-FU is rapidly broken down in the body by DPD. This compound substantially slows this breakdown process, thereby prolonging the exposure of tumor cells to 5-FU .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It inhibits the enzyme DPD, which is responsible for the breakdown of 5-FU This could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eniluracil-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uracil structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps, including the synthesis of labeled precursors, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Eniluracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: Reduction reactions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Eniluracil-13C,15N2 can be achieved through a multi-step process involving the incorporation of 13C and 15N isotopes into the uracil ring of Eniluracil.", "Starting Materials": [ "Uracil", "13C labeled acetic anhydride", "15N labeled ammonia", "Eniluracil precursor", "Sodium bicarbonate", "Methanol", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Uracil is reacted with 13C labeled acetic anhydride in the presence of sodium bicarbonate to form 5-acetoxyuracil-13C.", "Step 2: 5-acetoxyuracil-13C is then reacted with 15N labeled ammonia in methanol to form 5-acetamidouracil-13C,15N2.", "Step 3: The Eniluracil precursor is then reacted with 5-acetamidouracil-13C,15N2 in chloroform in the presence of ethanol to form Eniluracil-13C,15N2." ] } | |
CAS No. |
1329556-69-5 |
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
139.089 |
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChI Key |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
Synonyms |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
Origin of Product |
United States |
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